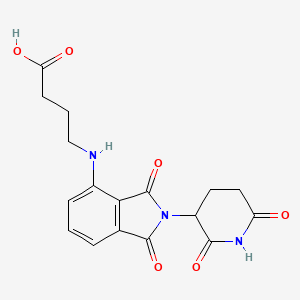

Pomalidomide 4'-alkylC3-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6/c21-12-7-6-11(15(24)19-12)20-16(25)9-3-1-4-10(14(9)17(20)26)18-8-2-5-13(22)23/h1,3-4,11,18H,2,5-8H2,(H,22,23)(H,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQHHPDVZILLOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Pomalidomide and its Derivative, Pomalidomide 4'-alkylC3-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), operates as a molecular glue, redirecting the ubiquitin-proteasome system to induce the degradation of specific target proteins. Its mechanism of action is centered on its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby recruiting neosubstrates for ubiquitination and subsequent proteasomal degradation. This targeted protein degradation leads to both direct anti-proliferative effects in cancer cells and broader immunomodulatory activities. A derivative, Pomalidomide 4'-alkylC3-acid, has been developed as a functionalized ligand for the creation of Proteolysis Targeting Chimeras (PROTACs), harnessing the core mechanism of pomalidomide to enable the degradation of a wider range of target proteins. This guide provides a detailed examination of the mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.

Core Mechanism of Action: Pomalidomide as a Molecular Glue

Pomalidomide's primary mechanism of action involves its function as a molecular glue that modulates the activity of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, for which Cereblon (CRBN) serves as a substrate receptor.[1][2] By binding to CRBN, pomalidomide induces a conformational change in the substrate-binding pocket, leading to the recruitment of proteins that are not endogenous substrates of this E3 ligase complex. These newly recruited proteins are termed "neosubstrates."[2]

The most well-characterized neosubstrates of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] Upon recruitment to the CRL4-CRBN complex, Ikaros and Aiolos are polyubiquitinated, marking them for degradation by the 26S proteasome.[3] The degradation of these transcription factors is a key driver of the anti-myeloma and immunomodulatory effects of pomalidomide.[1][2] Downstream effects include the downregulation of c-Myc and IRF4, leading to apoptosis in multiple myeloma cells, as well as the stimulation of T-cell and Natural Killer (NK) cell activity.[1][4]

This compound: A Tool for Targeted Protein Degradation

This compound is a derivative of pomalidomide that has been functionalized with a three-carbon alkyl linker and a terminal carboxylic acid.[5] This modification does not alter the core mechanism of binding to CRBN but rather serves to provide a chemical handle for conjugation to other molecules.[5] Specifically, this compound is a key building block in the synthesis of PROTACs.[6]

PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase (in this case, the pomalidomide moiety), a linker, and a ligand for a target protein of interest.[6] By simultaneously binding to the target protein and an E3 ligase, the PROTAC brings the two into close proximity, inducing the ubiquitination and subsequent degradation of the target protein.[6] Therefore, the mechanism of action of the pomalidomide component within a PROTAC remains the same: to recruit the CRL4-CRBN E3 ligase complex.

Quantitative Data

The following table summarizes key quantitative data related to the interaction of pomalidomide with CRBN and its effects on neosubstrates.

| Parameter | Value | Context | Reference |

| Pomalidomide IC50 for CRBN binding | ~2 µM | Inhibition of thalidomide (B1683933) analog affinity bead binding to endogenous CRBN in U266 myeloma extracts. | [7] |

| Pomalidomide Kd for CRBN | 55 ± 1.8 μM | Determined by NMR spectroscopy. | [8] |

| Pomalidomide Kd for CRBN | 12.5 µM | Determined by Isothermal Titration Calorimetry (ITC). | [8] |

| Pomalidomide Ki for CRBN | 2.1 µM | Determined by a fluorescence resonance energy transfer (FRET)-based competition assay. | [8] |

| Pomalidomide IC50 for TNF-α inhibition | 13 nM | Inhibition of TNF-α production. | [9][10] |

| Pomalidomide EC50 for IL-2 inhibition | 8 nM | Inhibition of IL-2 production. | [9][10] |

Experimental Protocols

CRBN Binding Assay (Competitive)

This protocol is based on the principle of competitive binding of pomalidomide to CRBN against a known ligand immobilized on affinity beads.[7]

-

Cell Lysate Preparation: Prepare cell extracts from a suitable cell line (e.g., HEK293T or U266 myeloma cells) that endogenously expresses CRBN.

-

Competitive Binding: Pre-incubate the cell lysate with varying concentrations of pomalidomide or a vehicle control (e.g., DMSO).

-

Affinity Bead Incubation: Add thalidomide analog affinity beads to the pre-incubated cell lysates and incubate to allow for CRBN binding.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluates by SDS-PAGE and western blotting using an anti-CRBN antibody to determine the amount of CRBN that was pulled down. The signal intensity will be inversely proportional to the concentration of free pomalidomide in the lysate.

-

Data Analysis: Quantify the western blot signals and calculate the IC50 value for pomalidomide.

Neosubstrate Degradation Assay

This protocol is designed to measure the degradation of a neosubstrate (e.g., Ikaros or Aiolos) in response to pomalidomide treatment.[3][11]

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., multiple myeloma cells or T-cells) and treat with varying concentrations of pomalidomide or a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against the neosubstrate of interest (e.g., anti-Ikaros or anti-Aiolos) and a loading control (e.g., anti-actin or anti-tubulin).

-

Detection and Quantification: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities and normalize the neosubstrate signal to the loading control.

-

Data Analysis: Plot the normalized neosubstrate levels against the pomalidomide concentration to determine the DC50 (concentration for 50% degradation).

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in vitro to directly assess the pomalidomide-dependent ubiquitination of a neosubstrate.[12]

-

Reagents: Assemble the necessary components of the ubiquitination machinery: E1 activating enzyme, E2 conjugating enzyme, purified CRL4-CRBN E3 ligase complex, ubiquitin, and ATP. Also, obtain the purified neosubstrate of interest.

-

Reaction Setup: In a reaction tube, combine the E1, E2, CRL4-CRBN, ubiquitin, ATP, and the neosubstrate.

-

Treatment: Add pomalidomide or a vehicle control to the reaction mixtures.

-

Incubation: Incubate the reactions at an appropriate temperature (e.g., 37°C) for a defined period to allow for the ubiquitination reaction to proceed.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis: Analyze the reaction products by SDS-PAGE and western blotting using an antibody specific to the neosubstrate. A ladder of higher molecular weight bands corresponding to polyubiquitinated neosubstrate should be visible in the presence of pomalidomide.

Visualizations

Caption: Pomalidomide-induced neosubstrate degradation pathway.

Caption: General workflow of a PROTAC utilizing this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pomalidomide | Cell Signaling Technology [cellsignal.com]

- 5. This compound | CAS 2225940-47-4 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]

- 9. Pomalidomide | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 10. rndsystems.com [rndsystems.com]

- 11. researchgate.net [researchgate.net]

- 12. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]

The Role of Pomalidomide 4'-alkylC3-acid in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate target proteins. A critical component in the design of many potent PROTACs is the E3 ligase ligand, which hijacks the cellular degradation machinery. Pomalidomide (B1683931), an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of Pomalidomide 4'-alkylC3-acid, a key building block for the synthesis of CRBN-recruiting PROTACs, detailing its mechanism of action, application in PROTAC development, and relevant experimental protocols.

This compound is a functionalized CRBN ligand designed for PROTAC research and development.[1][2][3][4] It incorporates the pomalidomide scaffold, which binds to CRBN, and a 3-carbon alkyl linker with a terminal carboxylic acid.[1][2][3][4] This terminal acid group provides a convenient handle for conjugation to a ligand that binds to the protein of interest (POI), thus forming the complete PROTAC molecule.[1][2][3][4]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[5][6][7][8] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

dot

Caption: Mechanism of Pomalidomide-based PROTAC-mediated protein degradation.

Data Presentation: Performance of Pomalidomide-Based PROTACs

While specific quantitative degradation data for PROTACs utilizing the this compound linker is not extensively available in the public literature, the following tables present representative data for pomalidomide-based PROTACs with other short linkers targeting various proteins. This data illustrates the typical potency and efficacy that can be achieved and highlights the importance of linker composition in optimizing PROTAC performance.

Table 1: Degradation of BRD4 by Pomalidomide-Based PROTACs

| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC 1 | PEG linker | < 1 | > 90 | Burkitt's Lymphoma (BL) cells |

| PROTAC 3 | Azacarbazole-based | 0.051 | > 90 | RS4;11 |

| Compound 21 | Dihydroquinazolinone-based | Submicromolar | > 80 | THP-1 |

Data is illustrative and sourced from various publications for context.[9][10]

Table 2: Degradation of BTK by Pomalidomide-Based PROTACs

| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| NC-1 | Reversible non-covalent | Potent | > 90 | Chronic Lymphocytic Leukemia (CLL) cells |

| SJF620 | Modified CRBN ligand | Potent | > 90 | Cellular assays |

Data is illustrative and sourced from various publications for context.[5][8]

Table 3: Degradation of Other Kinases by Pomalidomide-Based PROTACs

| PROTAC Compound | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |

| ZQ-23 | HDAC8 | 147 | 93 | - |

| Compound 16 | EGFR | 32.9 | 96 | A549 |

Data is illustrative and sourced from various publications for context.

Experimental Protocols

The development and characterization of PROTACs involve a series of key experiments to determine their efficacy and mechanism of action. Below are detailed methodologies for essential assays.

Western Blotting for Protein Degradation Analysis

This is the most common method to quantify the reduction in the level of the target protein following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

Pomalidomide-based PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

dot

Caption: Experimental workflow for Western Blot analysis of protein degradation.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRBN/DDB1 complex (E3 ligase)

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

Pomalidomide-based PROTAC

-

Ubiquitination reaction buffer

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.

-

PROTAC Addition: Add the PROTAC at various concentrations or a vehicle control (DMSO).

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching and Analysis: Stop the reaction by adding Laemmli buffer. Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein or ubiquitin to visualize the formation of polyubiquitinated species (higher molecular weight bands).

Ternary Complex Formation Assays

Characterizing the formation of the POI-PROTAC-CRBN ternary complex is crucial for understanding the mechanism of action and optimizing PROTAC design. Several biophysical techniques can be used:

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamics of the interactions.

-

Surface Plasmon Resonance (SPR): Monitors the binding kinetics (kon and koff) of the PROTAC to the target protein and E3 ligase in real-time.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other when they are brought into close proximity by the PROTAC.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Another proximity-based assay where the formation of the ternary complex brings donor and acceptor beads together, generating a chemiluminescent signal.

dot

Caption: Logical workflow for the development and optimization of PROTACs.

Conclusion

This compound is a valuable chemical tool for the construction of potent and selective CRBN-recruiting PROTACs. Its straightforward design, incorporating a well-validated E3 ligase ligand and a versatile linker for conjugation, facilitates the rapid synthesis of novel protein degraders. A thorough understanding of the mechanism of action and the application of rigorous experimental protocols are essential for the successful development of PROTAC-based therapeutics. This technical guide provides a foundational understanding and practical methodologies to aid researchers in their efforts to harness the power of targeted protein degradation for the treatment of a wide range of diseases.

References

- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | CAS 2225940-47-4 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 10. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide 4'-alkylC3-acid as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Pomalidomide (B1683931), a derivative of thalidomide, is a potent and widely used ligand for the Cereblon (CRBN) E3 ligase.[1]

This technical guide focuses on Pomalidomide 4'-alkylC3-acid , a functionalized derivative of pomalidomide designed for the development of PROTACs.[2][3] It incorporates the high-affinity pomalidomide scaffold for CRBN engagement and a three-carbon alkyl linker with a terminal carboxylic acid. This terminal acid group provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, thereby forming a heterobifunctional PROTAC.[2][3]

This document provides a comprehensive overview of the core principles, quantitative data for related compounds, detailed experimental protocols for characterization, and key signaling and workflow diagrams to aid researchers in the effective utilization of this compound in their drug discovery and development efforts.

Mechanism of Action

PROTACs constructed using this compound function by inducing the formation of a ternary complex between the target protein (Protein of Interest, POI) and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the POI by the E3 ligase complex. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the tagged POI.

Quantitative Data

While specific binding and degradation data for PROTACs utilizing the this compound linker are not extensively available in the public literature, the following tables provide representative data for pomalidomide and closely related pomalidomide-based PROTACs to serve as a valuable reference. The binding affinity of the pomalidomide moiety to CRBN is a critical determinant of PROTAC efficacy, and the degradation data for PROTACs with similar short linkers can offer insights into expected performance.

Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)

| Assay Type | System | Ligand | Kd / Ki / IC50 (nM) |

| Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 (Ki)[4] |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant Cereblon | Pomalidomide | 6.4 (IC50)[5] |

| Fluorescence Polarization | Human Cereblon/DDB1 complex | Pomalidomide | 153.9 (IC50)[5] |

Table 2: Representative Degradation Data for Pomalidomide-Based PROTACs

| PROTAC | Target Protein | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |

| Compound ZQ-23 | HDAC8 | Proprietary | - | 147 | 93[6] |

| Compound 16 | EGFRWT | Proprietary | A549 | 32.9 | 96[7] |

| dALK-2 | ALK | C5-alkyne | SU-DHL-1 | ~10 | >95[8] |

Note: The data presented are for PROTACs with different target ligands and linkers and should be considered as a general guide. Optimal linker length and composition are target-dependent and require empirical determination.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and characterization of PROTACs derived from this compound.

Synthesis of a Pomalidomide-Based PROTAC

This protocol describes a general method for the conjugation of this compound to a target protein ligand containing a primary or secondary amine via amide bond formation.

Materials:

-

This compound

-

Amine-containing target protein ligand

-

Amide coupling reagent (e.g., HATU, HBTU)

-

Non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Reaction vessel and stirring apparatus

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the amine-containing target protein ligand (1.0 eq) in anhydrous DMF.

-

Add this compound (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Cereblon Binding Affinity Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based competitive binding assay to determine the affinity of the synthesized PROTAC for CRBN.[9][10]

Materials:

-

His-tagged CRBN/DDB1 complex

-

Tb-conjugated anti-His antibody (donor)

-

Fluorescently labeled pomalidomide tracer (acceptor)

-

Synthesized PROTAC and control compounds (e.g., pomalidomide)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of the synthesized PROTAC and control compounds in assay buffer.

-

In a 384-well plate, add a constant concentration of the His-CRBN/DDB1 complex and the Tb-anti-His antibody.

-

Add the fluorescently labeled pomalidomide tracer to the wells.

-

Add the serially diluted compounds to the plate.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the FRET ratio against the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol describes the use of Western blotting to quantify the degradation of the target protein induced by the synthesized PROTAC.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and incubate with ECL substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for the target protein and the loading control using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

-

In-Cell Ubiquitination Assay

This protocol is to confirm that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[8]

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)

-

Primary antibody against the target protein for immunoprecipitation

-

Protein A/G magnetic beads

-

Primary antibody against ubiquitin

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.

-

Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation:

-

Incubate the cell lysates with the primary antibody against the target protein to form antibody-antigen complexes.

-

Add Protein A/G magnetic beads to capture the complexes.

-

Wash the beads to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads.

-

Perform SDS-PAGE and Western blotting as described previously.

-

Probe the membrane with a primary antibody against ubiquitin. A high-molecular-weight smear in the PROTAC-treated samples (especially with proteasome inhibitor co-treatment) indicates polyubiquitination of the target protein.

-

Experimental and Logical Workflows

The development and characterization of a PROTAC using this compound follows a logical progression of experiments.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs that recruit the Cereblon E3 ligase. Its functionalized linker enables straightforward conjugation to a wide variety of target protein ligands, facilitating the rapid development of novel protein degraders. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to effectively utilize this building block in their targeted protein degradation research. Through systematic synthesis, biochemical and cellular characterization, and iterative optimization, this compound can contribute to the discovery of potent and selective PROTACs for a range of therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ubiquitination Assay - Profacgen [profacgen.com]

- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. promega.com [promega.com]

- 10. benchchem.com [benchchem.com]

Physicochemical Properties of Pomalidomide 4'-alkylC3-acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological mechanism of Pomalidomide (B1683931) 4'-alkylC3-acid, a critical building block for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

Core Physicochemical Properties

Table 1: Physicochemical Data for Pomalidomide and Pomalidomide 4'-alkylC3-acid

| Property | Pomalidomide | This compound | Data Source |

| Molecular Formula | C₁₃H₁₁N₃O₄ | C₁₇H₁₇N₃O₆ | [1][2][3] |

| Molecular Weight | 273.24 g/mol | 359.34 g/mol | [4][5][6] |

| CAS Number | 19171-19-8 | 2225940-47-4 | [1][3][6] |

| Appearance | Solid yellow powder | Not specified | [1] |

| Solubility | Soluble in DMSO (up to 100 mM) and dimethylformamide (approx. 10-15 mg/ml). Sparingly soluble in aqueous buffers (approx. 0.01 mg/mL). | This product is provided for use in onward chemistry. Suitable solvents can be used. | [2][3][7] |

| Storage | Store at +4°C | Store at -20°C | [3][6] |

| Purity | ≥98% | ≥95% (HPLC) | [3][6] |

| XLogP3 | 0.2 | Not available | [1] |

| Melting Point | Not specified | Not specified | |

| pKa | Not specified | Not specified |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the conjugation of a pomalidomide core with a suitable linker. A general and adaptable method for the synthesis of pomalidomide-linker conjugates involves the nucleophilic aromatic substitution (SNA) of 4-fluorothalidomide with an appropriate amine-terminated linker.[5]

General Experimental Protocol for Synthesis of Pomalidomide-Linker Conjugates

This protocol is adapted from methodologies for synthesizing pomalidomide derivatives and can be applied to the synthesis of this compound.[5]

Materials:

-

4-fluorothalidomide

-

4-aminobutanoic acid (as the source for the alkylC3-acid linker)

-

Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add 4-aminobutanoic acid (1.2 equivalents) and DIPEA (3.0 equivalents).

-

The reaction mixture is stirred at an elevated temperature (e.g., 50-80 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

Synthesis Workflow

Mechanism of Action in PROTACs

This compound serves as a functionalized cereblon (CRBN) ligand in the context of PROTACs.[4][5][6] CRBN is a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN). The core function of a PROTAC is to bring a target protein into close proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The pomalidomide moiety of the PROTAC binds to CRBN, while the ligand on the other end of the linker binds to the target protein of interest. This ternary complex formation facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation.

PROTAC Signaling Pathway

This guide provides a foundational understanding of this compound for its application in the development of novel therapeutics based on targeted protein degradation. Further experimental validation of specific physicochemical properties is recommended for precise application in drug development workflows.

References

- 1. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. Pomalidomide | Cell Signaling Technology [cellsignal.com]

Pomalidomide 4'-alkylC3-acid structure and function

An In-depth Technical Guide to Pomalidomide (B1683931) 4'-alkylC3-acid: Structure, Function, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Pomalidomide, a third-generation immunomodulatory drug (IMiD), has garnered significant attention not only for its therapeutic effects in multiple myeloma but also as a pivotal component in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][] Its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase has made it a widely used recruiter moiety in PROTAC design.[3][4] This guide focuses on a specific derivative, Pomalidomide 4'-alkylC3-acid, a key building block for constructing PROTACs. We will delve into its structure, its function in hijacking the ubiquitin-proteasome system, and the experimental protocols used to characterize its activity.

This compound: Structure and Rationale

This compound is a functionalized derivative of pomalidomide designed for incorporation into PROTACs. The name itself delineates its key structural features:

-

Pomalidomide Core: The fundamental structure is that of pomalidomide, (RS)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.[][5] This moiety is responsible for binding to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][6]

-

4'-alkylC3 Linker: A three-carbon alkyl chain (propyl) is attached to the 4-amino group of the pomalidomide phthalimide (B116566) ring.

-

Terminal Carboxylic Acid: The alkyl linker terminates in a carboxylic acid group (-COOH). This functional group serves as a versatile chemical handle for conjugation to a ligand that binds to a protein of interest (POI), typically via an amide bond formation.

The choice of an alkyl linker, such as a C3 chain, is a common strategy in PROTAC design. These linkers offer a balance of flexibility and structural rigidity, which is crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[][8]

Function: A Molecular Bridge for Targeted Protein Degradation

The primary function of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. Once coupled to a POI-binding ligand, the resulting PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the CRBN E3 ligase.[9][10] This induced proximity triggers the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).

The process unfolds in a series of steps:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the POI (via its specific ligand) and CRBN (via the pomalidomide moiety), forming a key ternary complex.[9][11] The stability and geometry of this complex are critical determinants of degradation efficiency.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[12]

-

Catalytic Cycle: After inducing degradation, the PROTAC is released and can engage another target protein molecule, enabling it to act catalytically at sub-stoichiometric concentrations.[13]

Signaling Pathway of Pomalidomide-Based PROTACs

Caption: Pomalidomide-PROTAC induced protein degradation pathway.

Quantitative Data

The efficacy of a pomalidomide-based PROTAC is determined by several quantitative parameters. The following tables summarize representative data for pomalidomide's interaction with CRBN and the degradation performance of pomalidomide-based PROTACs. Note that specific values will vary depending on the target protein, linker, and cell line used.

Table 1: Binary Binding Affinities of Pomalidomide to CRBN

| Measurement Technique | Dissociation Constant (Kd) | Reference |

| Isothermal Titration Calorimetry (ITC) | 12.5 µM | [14] |

| NMR Spectroscopy | 55 ± 1.8 µM | [14] |

| Competitive Binding Assay (IC50) | ~2 µM | [15] |

Table 2: Representative Degradation Potency of Pomalidomide-Based PROTACs

| PROTAC Target | DC50 (Degradation) | Dmax (Max Degradation) | Cell Line | Reference |

| HDAC8 | 147 nM | 93% | NCI-H460 | [16] |

| EGFR | - | 96% | A549 | [17] |

-

DC50: The concentration of a PROTAC required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.

Experimental Protocols

A series of biochemical, biophysical, and cellular assays are required to characterize a pomalidomide-based PROTAC.

Synthesis of this compound

A common synthetic route involves the acylation of the 4-amino group of pomalidomide with a C3 linker precursor that has a protected carboxylic acid.

-

Materials: Pomalidomide, 4-bromobutyric acid ethyl ester, a suitable base (e.g., DIPEA), and a solvent (e.g., DMF).

-

Alkylation: Dissolve pomalidomide in DMF. Add DIPEA and 4-bromobutyric acid ethyl ester. Heat the reaction mixture (e.g., at 80°C) and monitor by LC-MS until the starting material is consumed.

-

Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by silica (B1680970) gel chromatography to obtain the ethyl ester intermediate.

-

Hydrolysis: Dissolve the purified ester in a solvent mixture (e.g., THF/water). Add a base such as lithium hydroxide (B78521) (LiOH) to hydrolyze the ester to the carboxylic acid.

-

Final Purification: Acidify the reaction mixture to protonate the carboxylic acid, followed by extraction and purification to yield the final this compound product.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the ternary complex in solution.[18][19]

-

Reagents: Terbium (Tb)-labeled anti-tag antibody (e.g., anti-His), fluorescently labeled streptavidin (e.g., FITC-streptavidin), His-tagged CRBN, biotinylated target protein, and the PROTAC.

-

Procedure: a. In a microplate, add a solution of His-tagged CRBN and the Tb-labeled anti-His antibody. b. Add a solution of the biotinylated target protein and FITC-streptavidin. c. Add serial dilutions of the PROTAC. d. Incubate the plate to allow complex formation.

-

Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (one for the donor Tb, one for the acceptor FITC).

-

Data Analysis: The TR-FRET ratio is calculated from the emission intensities. A bell-shaped curve is typically observed when plotting the TR-FRET ratio against the PROTAC concentration, which is characteristic of ternary complex formation and the subsequent "hook effect" at high concentrations.[11]

Workflow for Ternary Complex Formation Assay

References

- 1. Pomalidomide - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein Degradation and PROTACs [promega.com]

- 13. o2hdiscovery.co [o2hdiscovery.co]

- 14. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ternary complex formation - Profacgen [profacgen.com]

- 19. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to Pomalidomide Derivatives for Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." This approach utilizes the cell's own ubiquitin-proteasome system to specifically eliminate target proteins.[1] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase.[1][2]

Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), has become a cornerstone in the development of these degraders.[3] Originally approved for the treatment of multiple myeloma, its mechanism of action was discovered to be centered on its function as a "molecular glue."[3][4][5] Pomalidomide binds to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), redirecting its activity to induce the ubiquitination and subsequent degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][6][7] This inherent ability to recruit the CRBN E3 ligase complex makes pomalidomide and its derivatives highly valuable as E3 ligase ligands in the design of PROTACs.[2][8] This guide provides a comprehensive overview of pomalidomide derivatives, their mechanism of action, quantitative data, and key experimental protocols for their application in targeted protein degradation.

Mechanism of Action: From Molecular Glues to PROTACs

The therapeutic effects of pomalidomide derivatives in protein degradation are realized through two primary mechanisms: as molecular glues and as components of PROTACs.

1. Pomalidomide as a Molecular Glue:

Pomalidomide itself functions as a molecular glue by inducing or stabilizing the interaction between CRBN and proteins that would not normally be its substrates.[5] This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the polyubiquitination of these neosubstrates and their subsequent degradation by the 26S proteasome. The degradation of the lymphoid transcription factors Ikaros and Aiolos is a key driver of pomalidomide's anti-myeloma activity.[3][6][9] This degradation leads to downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, resulting in anti-proliferative and pro-apoptotic effects in myeloma cells.[3][10]

2. Pomalidomide Derivatives in PROTACs:

In the context of PROTACs, a pomalidomide derivative serves as the E3 ligase-recruiting moiety. The PROTAC is a heterobifunctional molecule comprising three parts: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (the pomalidomide derivative), and a linker connecting the two.[2]

The mechanism involves the PROTAC inducing the formation of a ternary complex between the POI and CRBN.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome. A key feature of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules.[6]

Pomalidomide Derivatives for PROTAC Synthesis

The modular nature of PROTACs allows for the rapid synthesis of diverse libraries to target various proteins.[11] Pomalidomide can be covalently attached to a linker through several chemical reactions.[8][12] A common and effective strategy involves derivatization at the C5 position of the phthalimide (B116566) ring.[1][11] This position serves as a versatile anchor point for attaching a linker without significantly disrupting the binding to CRBN.[11]

One of the most widely used derivatives is Pomalidomide-C5-azide .[2][11] The azide (B81097) group provides a convenient handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate the pomalidomide moiety to a linker containing a terminal alkyne.[2][11] This approach is highly efficient and has enabled the rapid generation of numerous PROTACs.[11]

Quantitative Data on Pomalidomide Derivatives

The efficacy of pomalidomide-based degraders is typically assessed by their binding affinity to CRBN and their ability to degrade the target protein, measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)

| Compound | Binding Affinity (IC50 or Kd) | Method |

| Pomalidomide | IC50 = 13 nM (TNF-α inhibition) | Cellular Assay |

| Lenalidomide (B1683929) | - | - |

| Thalidomide | Kd = ~250 nM | Biophysical Assay |

| Iberdomide (CC-220) | Higher affinity than pomalidomide | Not specified |

Note: Direct, comparable binding affinity data across different studies can be challenging to obtain due to varying experimental conditions. The data presented are representative values.

Table 2: Performance of Pomalidomide-Based PROTACs Against Various Targets

| PROTAC Name/Identifier | Target Protein | DC50 | Dmax | Cell Line |

| Compound 16 | EGFR | - | 96% | Not Specified |

| ZQ-23 | HDAC8 | 147 nM | 93% | Not Specified |

| Degrader 5 | B-Raf | - | - | MCF-7 |

| Compound 19 | Aiolos | IC50 = 128 nM | - | MM1S |

| Compound 17 | Aiolos | IC50 = 3568 nM | - | MM1S |

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of pomalidomide-based degraders.

Protocol 1: Synthesis of a Pomalidomide-Based PROTAC via Click Chemistry

This protocol describes a general procedure for conjugating Pomalidomide-C5-azide to a target protein ligand functionalized with a terminal alkyne.[2][11]

Materials:

-

Alkyne-functionalized target protein ligand

-

Pomalidomide-C5-azide

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMF, or a mixture of t-BuOH and water)

Procedure:

-

In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and Pomalidomide-C5-azide (1.05-1.1 eq) in the chosen solvent.[2][11]

-

In a separate vial, prepare a fresh solution of sodium ascorbate in degassed water.

-

In another vial, prepare a solution of CuSO4 in degassed water.

-

To the solution containing the alkyne and azide, add the CuSO4 solution, followed by the sodium ascorbate solution to initiate the reaction.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the crude product using an appropriate method, such as silica (B1680970) gel column chromatography or preparative HPLC.

-

Characterize the final PROTAC product by ¹H NMR, ¹³C NMR, and HRMS.[2]

Protocol 2: Western Blotting for Protein Degradation Assessment

This is the primary assay to confirm and quantify the degradation of the target protein.[2][13]

Procedure:

-

Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with serially diluted concentrations of the PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).[2]

-

Cell Lysis: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[13]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[1]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to verify the formation of the ternary complex (POI-PROTAC-CRBN) in cells.[13][14]

Procedure:

-

Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.[13]

-

Pre-clearing: Pre-clear the lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.[13]

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the target protein (or CRBN) overnight at 4°C.[13]

-

Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[13]

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting for the presence of the target protein and CRBN.[13] An interaction is confirmed if CRBN is detected in the POI pulldown (and vice-versa).

Selectivity of Pomalidomide-Based Degraders

A critical aspect of degrader development is ensuring selectivity for the intended target. Pomalidomide-based degraders can sometimes induce the degradation of endogenous zinc-finger transcription factors, which is an off-target effect.[14] However, research has shown that modifications at the C5 position of the pomalidomide scaffold can mitigate these off-target effects while maintaining on-target potency.[1][14] This highlights the importance of rational design in the linker and exit vector from the pomalidomide core to improve the selectivity profile of the resulting PROTAC.[14]

Conclusion

Pomalidomide and its derivatives are powerful tools in the field of targeted protein degradation. Their well-characterized interaction with the CRBN E3 ligase provides a robust and versatile platform for the development of both molecular glues and PROTACs. The synthetic tractability, particularly through derivatives like Pomalidomide-C5-azide, allows for the efficient creation and optimization of novel degraders. As the field continues to advance, the rational design of pomalidomide-based PROTACs, with careful consideration of linkerology and attachment points to enhance selectivity, will be paramount in developing the next generation of therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. What are the different types of drugs available for Molecular glue? [synapse.patsnap.com]

- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 10. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to Linker Chemistry in Pomalidomide-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. Pomalidomide (B1683931), an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase, is a cornerstone of modern PROTAC design.[1][2] This technical guide provides an in-depth exploration of the most critical and nuanced component of these heterobifunctional molecules: the linker. The linker's chemical composition, length, and attachment point to the pomalidomide core are paramount determinants of a PROTAC's efficacy, selectivity, and overall drug-like properties.

The Central Role of the Linker in PROTAC Function

A PROTAC consists of three key components: a ligand for a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two.[3] In pomalidomide-based PROTACs, the linker's primary function is to bridge the POI and the CRBN E3 ligase, facilitating the formation of a productive ternary complex.[1] This complex is the essential intermediate that triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[3][4]

The linker is not a passive spacer; its characteristics profoundly influence:

-

Ternary Complex Formation and Stability: The linker's flexibility and geometry dictate the relative orientation of the POI and CRBN, affecting the stability and cooperativity of the ternary complex.[5][6]

-

Degradation Efficacy and Selectivity: Optimal linker design is crucial for achieving potent degradation, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[7][8]

-

Physicochemical Properties: The linker impacts the PROTAC's solubility, cell permeability, and metabolic stability.[3][5]

Pomalidomide Linker Attachment Points

Pomalidomide offers several positions for linker attachment, but modifications on the phthalimide (B116566) ring are most common. The choice of attachment point significantly impacts the PROTAC's activity.

-

C5-Position Attachment: Modifications at the C5 position of the phthalimide ring are frequently preferred. Research indicates that C5-substituted pomalidomide derivatives can reduce the off-target degradation of native CRBN neosubstrates like zinc-finger transcription factors.[9][10] This is attributed to the C5 position being more sterically sensitive for the formation of off-target ternary complexes while maintaining the necessary interactions for on-target activity.[9] The use of a versatile building block like Pomalidomide-C5-azide allows for facile conjugation to a warhead via "click chemistry," enabling the rapid synthesis of PROTAC libraries.[5][11]

-

C4-Position Attachment: While also utilized, C4-substituted pomalidomide has, in some cases, demonstrated lower degradation activity compared to its C5 counterpart.[9]

The Impact of Linker Composition and Length

The two most prevalent linker types in pomalidomide-based PROTACs are polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[5][12]

-

Polyethylene Glycol (PEG) Linkers: These hydrophilic linkers are known to improve the solubility and cell permeability of the PROTAC molecule. The ether oxygens in the PEG chain can act as hydrogen bond acceptors, potentially influencing the PROTAC's conformation.[5]

-

Alkyl Linkers: These are more hydrophobic and offer significant conformational flexibility.[5] While synthetically straightforward, they may decrease the overall solubility of the final PROTAC.[5][12]

The length of the linker is a critical parameter that must be empirically optimized for each specific POI.[13]

-

A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[1]

-

A linker that is too long can lead to an entropically unfavorable complex and may not effectively bring the two proteins together.[1][5] This can also lead to the "hook effect," where high PROTAC concentrations favor binary complexes (PROTAC-POI or PROTAC-CRBN) over the productive ternary complex, reducing degradation efficiency.[5]

Quantitative Data on Pomalidomide-Based PROTACs

The following tables summarize quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of linker composition and attachment point on degradation potency (DC50) and maximal degradation (Dmax).

Table 1: Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)

| PROTAC Compound | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) |

|---|---|---|---|---|---|

| NC-1 | PEG/Alkyl | ~16 | C5 | 2.2 | 97 |

| IR-1 | PEG/Alkyl | ~16 | C5 | 3.9 | 95 |

| RC-3 | PEG/Alkyl | ~16 | C5 | 11 | 95 |

Data synthesized from published literature on BTK degraders.[8] Note: Linker composition and length are approximated for comparative purposes.

Table 2: Pomalidomide-Based PROTACs Targeting Epidermal Growth Factor Receptor (EGFR)

| PROTAC Compound | Linker Composition | Linker Exit Vector | Pomalidomide Attachment Point | DC50 (µM) | Dmax (%) |

|---|---|---|---|---|---|

| Compound 15 | Alkyl Chain | Varied | C4 | ~0.1-1 | >90 |

| Compound 16 | Alkyl Chain | Varied | C4 | ~0.1-1 | 96 |

| Compound 17 | Alkyl Chain | Varied | C4 | ~0.1-1 | >90 |

Data synthesized from published literature on EGFR degraders.[14] Note: Exact DC50 values were concentration-dependent in the cited study.

Table 3: Pomalidomide-Based PROTACs Targeting Histone Deacetylase 8 (HDAC8)

| PROTAC Compound | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) |

|---|---|---|---|---|---|

| ZQ-23 | PEG/Alkyl | Not specified | Not specified | 147 | 93 |

Data synthesized from published literature on HDAC8 degraders.[15]

Visualizing PROTAC Mechanisms and Workflows

Key Experimental Protocols

Detailed methodologies are essential for the rigorous evaluation of novel pomalidomide-based PROTACs.

6.1 PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol outlines the synthesis of a PROTAC using a Pomalidomide-C5-azide building block and an alkyne-modified ligand for the protein of interest (POI).[11]

-

Reagent Preparation: In a suitable reaction vial, dissolve the alkyne-modified POI ligand (1.0 equivalent) and Pomalidomide-C5-azide (1.05 equivalents) in a solvent system such as a mixture of t-BuOH and water or DMF.[11]

-

Catalyst Addition: Add a copper(I) source, for example, copper(II) sulfate (B86663) pentahydrate (0.1 equivalents), and a reducing agent like sodium ascorbate (B8700270) (0.2 equivalents).[11]

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's progress using LC-MS.[11]

-

Purification and Characterization: Upon completion, purify the final PROTAC molecule using preparative HPLC. Characterize the product's identity and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11]

6.2 Western Blotting for Protein Degradation (DC50/Dmax Determination)

This is the primary assay to confirm that the PROTAC induces the degradation of the target protein.[7]

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin). Subsequently, incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[16]

6.3 NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay quantifies the PROTAC-induced proximity between the POI and CRBN.[10][17]

-

Cell Line Engineering: Co-express the target POI fused to a NanoLuc® luciferase (energy donor) and CRBN fused to a HaloTag® (energy acceptor) in a suitable cell line.

-

Assay Preparation: Seed the engineered cells in a white, 96-well assay plate. Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cells.

-

PROTAC Treatment: Add the PROTAC at various concentrations to the wells.

-

Substrate Addition and Measurement: Add the Nano-Glo® Luciferase Assay Substrate. Measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped with the appropriate filters.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot this ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.[10]

Conclusion

The linker is a critical design element in the development of effective and selective pomalidomide-based PROTACs. A systematic approach that involves the comparative analysis of linker length, chemical composition, and attachment point is essential for optimizing degradation potency and selectivity.[1] The strategic use of C5-substituted pomalidomide can mitigate off-target effects, while the choice between PEG and alkyl linkers allows for the fine-tuning of physicochemical properties. The experimental methodologies outlined in this guide provide a robust framework for evaluating the performance of novel PROTACs. As our understanding of the structural and dynamic nature of ternary complexes continues to grow, so too will our ability to rationally design the next generation of highly effective protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lifesensors.com [lifesensors.com]

- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Pomalidomide 4'-alkylC3-acid Conjugation for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1][2]

Pomalidomide (B1683931), an immunomodulatory drug (IMiD), is a well-established and potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] This makes it a valuable component in the design of PROTACs. Functionalized pomalidomide derivatives, such as Pomalidomide 4'-alkylC3-acid, serve as key building blocks for PROTAC synthesis.[5][6] This molecule incorporates the pomalidomide core, which engages the CRBN E3 ligase, and a three-carbon alkyl linker with a terminal carboxylic acid. This terminal acid group allows for straightforward conjugation to a target protein ligand, typically via a stable amide bond.[7]

These application notes provide a detailed protocol for the conjugation of this compound to a target protein ligand containing a primary amine, along with methodologies for the evaluation of the resulting PROTAC's degradation activity.

Signaling Pathway of Pomalidomide-Mediated Protein Degradation

Pomalidomide-based PROTACs function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The pomalidomide moiety of the PROTAC binds to Cereblon, the substrate receptor of the complex.[3][4] This binding event, in conjunction with the other end of the PROTAC binding to the target protein, induces the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein.[8] This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][9]

Caption: Pomalidomide-PROTAC mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Amide Bond Conjugation of this compound to an Amine-Containing Target Ligand

This protocol describes the formation of a stable amide bond between the carboxylic acid of this compound and a primary amine on the target protein ligand using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials:

-

This compound

-

Amine-containing target protein ligand

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

High-performance liquid chromatography (HPLC) for purification

-

Liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Reagent Preparation:

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

In a separate vial, dissolve the amine-containing target protein ligand (1.1 equivalents) in anhydrous DMF. If the ligand has low solubility, a small amount of DIPEA can be added.

-

Prepare fresh solutions of EDC (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

-

-

Activation of Carboxylic Acid:

-

To the solution of this compound, add the EDC and NHS solutions.

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate. The reaction is most efficient at a pH between 4.5 and 7.2.[10]

-

-

Amide Bond Formation:

-

Add the solution of the amine-containing target protein ligand to the activated this compound mixture.

-

Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base and facilitate the coupling. The reaction with primary amines is most efficient at a pH of 7-8.[10]

-

Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.

-

-

Purification and Characterization:

-

Once the reaction is complete, as determined by LC-MS, purify the crude product by preparative HPLC.

-